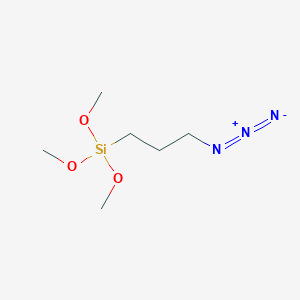

3-Azidopropyltrimethoxysilane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

76788-88-0 |

|---|---|

Molecular Formula |

C6H15N3O3Si |

Molecular Weight |

205.29 g/mol |

IUPAC Name |

3-azidopropyl(trimethoxy)silane |

InChI |

InChI=1S/C6H15N3O3Si/c1-10-13(11-2,12-3)6-4-5-8-9-7/h4-6H2,1-3H3 |

InChI Key |

QPSDFLMKLTXKDA-UHFFFAOYSA-N |

Canonical SMILES |

CO[Si](CCCN=[N+]=[N-])(OC)OC |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Derivatization of 3 Azidopropyltrimethoxysilane

Established Synthetic Pathways for 3-Azidopropyltrimethoxysilane

The most common and direct route to synthesizing this compound involves the transformation of a halogenated precursor through nucleophilic substitution. Catalytic methods have also been explored to enhance reaction efficiency.

Nucleophilic Substitution Reactions: Optimization of Reaction Conditions and Yields

The primary method for synthesizing this compound is through a nucleophilic substitution (S_N2) reaction. This process typically involves reacting 3-chloropropyltrimethoxysilane (B1208415) with an azide (B81097) salt, most commonly sodium azide (NaN₃). mdpi.commasterorganicchemistry.com The optimization of reaction conditions such as solvent, temperature, and reaction time is crucial for maximizing the yield and purity of the final product. numberanalytics.com

The choice of solvent plays a significant role in the reaction's success. Aprotic polar solvents like N,N-dimethylformamide (DMF) and acetonitrile (B52724) are frequently used because they effectively dissolve the azide salt while facilitating the S_N2 mechanism. mdpi.comprepchem.com For instance, one established procedure involves heating a mixture of 3-chloropropyltrimethoxysilane and sodium azide in DMF under reflux at 95°C for 23 hours, which resulted in an 86% yield of this compound after distillation. mdpi.com Another protocol using acetonitrile as the solvent, with reflux conditions for eight hours, also reported a high yield. prepchem.com

The optimization of these parameters is a balance between reaction rate and the prevention of side reactions. Higher temperatures generally increase the reaction rate but must be controlled to avoid decomposition of the reactants or products. The molar ratio of the reactants is also a key factor; a slight excess of sodium azide is often used to ensure the complete conversion of the 3-chloropropyltrimethoxysilane. mdpi.comprepchem.com

Catalytic Approaches in this compound Synthesis

To improve reaction rates and yields, catalytic approaches have been employed in the synthesis of this compound. Phase-transfer catalysts (PTCs), such as tetrabutylammonium (B224687) bromide (TBAB), are used to facilitate the transfer of the azide anion from the solid or aqueous phase to the organic phase where the reaction occurs. rsc.org This is particularly useful when dealing with the limited solubility of sodium azide in less polar organic solvents.

One study detailed the use of TBAB in dry acetonitrile for the reaction between 3-chloropropyltrimethoxysilane and sodium azide, which was refluxed for 24 hours to produce the desired azidosilane. rsc.org Another report mentioned the use of a specific, though not fully detailed, catalyst in acetonitrile, which allowed the reaction to complete in eight hours under reflux, achieving a high yield of 95%. prepchem.com While detailed mechanistic studies on the catalytic synthesis of this compound are not extensively published, the principle aligns with standard phase-transfer catalysis, where the catalyst shuttles the nucleophile across the phase boundary, accelerating the substitution reaction. These catalytic methods offer a pathway to milder reaction conditions and potentially shorter reaction times compared to uncatalyzed systems.

Derivatization Strategies for Tailored Silane (B1218182) Precursors

While the direct azidation of 3-chloropropyltrimethoxysilane is the most straightforward route, derivatization strategies allow for the creation of more complex or specifically functionalized azidosilanes. These strategies typically involve modifying a different precursor silane before the introduction of the azide group or modifying an existing functional silane.

One approach involves starting with a different functionalized alkoxysilane, such as an aminosilane, and converting the functional group into an azide. However, a more common strategy is to synthesize a different halogenated or sulfonate-ester-containing trimethoxysilane (B1233946) precursor which can then undergo nucleophilic substitution with sodium azide.

Another key strategy involves the synthesis of the precursor itself. For example, 3-chloropropyltrimethoxysilane is synthesized through methods like the hydrosilylation of allyl chloride with trimethoxysilane, often using a ruthenium carbonyl catalyst. google.com By starting with different allyl halides or other unsaturated precursors, a variety of functionalized silanes can be prepared, which can then be converted to their corresponding azido-derivatives.

Furthermore, derivatization can occur on the silane part of the molecule. For instance, while 3-azidopropyltriethoxysilane is a related compound, the principles of its synthesis are similar. gelest.com Tailoring the alkoxy groups (e.g., methoxy (B1213986) vs. ethoxy) can influence the rate of hydrolysis and condensation during subsequent surface modification steps. Research into silatranes, which are caged derivatives of trialkoxysilanes, suggests they can be better precursors for some applications due to easier purification and more controlled surface coating. researchgate.net A tailored silatrane (B128906) could be synthesized from this compound, or an existing functionalized silatrane could be chemically modified to introduce the azide group, representing an advanced derivatization strategy.

Surface Functionalization and Self Assembled Monolayer Sam Formation Using 3 Azidopropyltrimethoxysilane

Substrate Preparation and Surface Activation for Silane (B1218182) Adsorption

The successful formation of a dense and uniform 3-Azidopropyltrimethoxysilane SAM is critically dependent on the initial state of the substrate. The primary requirement is a surface rich in hydroxyl (-OH) groups, which act as anchoring points for the silane molecules. gelest.com Common substrates like glass, silicon wafers, and various metal oxides naturally possess a surface oxide layer with hydroxyl groups, but their density and accessibility can be highly variable. gelest.comdb-thueringen.de

To ensure optimal silanization, a thorough cleaning and activation process is paramount. A typical procedure involves the following steps:

Degreasing: Sonication in a sequence of solvents such as acetone (B3395972) and ethanol (B145695) removes organic contaminants. uni-stuttgart.de

Washing: Rinsing with deionized water and detergents eliminates water-soluble impurities. mdpi.com

Activation: This is the most critical step for generating a high density of surface hydroxyl groups. Common methods include:

Piranha solution: A highly oxidizing mixture of sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂) effectively removes organic residues and hydroxylates the surface. chemrxiv.orgnih.gov

UV/Ozone treatment: Exposure to ultraviolet light in the presence of ozone creates a clean, hydrophilic surface with a high concentration of hydroxyl groups. nih.gov

Oxygen plasma treatment: This method utilizes an oxygen plasma to both clean and activate the surface. uni-stuttgart.de

Following activation, the substrates are typically rinsed extensively with deionized water and dried, often with a stream of nitrogen gas, before being immediately used for silanization to prevent recontamination. mdpi.comnih.gov The cleanliness and hydrophilicity of the prepared substrate can be verified by techniques such as contact angle measurements, where a highly hydrophilic surface will exhibit a low water contact angle. chemrxiv.org

Mechanistic Investigations of this compound Monolayer Formation

The formation of a this compound SAM is a complex process involving several simultaneous and sequential chemical reactions. Understanding these mechanisms is key to controlling the final properties of the functionalized surface.

Factors Influencing Silane Layer Morphology and Packing Density

The final quality of the this compound SAM, including its thickness, uniformity, and the accessibility of the azide (B81097) functional groups, is a direct consequence of several interconnected experimental parameters.

The conditions under which the silanization is performed play a pivotal role in the outcome.

Concentration: The concentration of this compound in the deposition solution is a critical factor. Low concentrations may result in a discontinuous film, while high concentrations can lead to the formation of undesirable multilayers and 3D agglomerates. mdpi.com For instance, studies have shown that a 0.5% solution can yield a surface with high roughness and exposed azide groups, which is beneficial for subsequent reactions, whereas a 2% solution may lead to thicker, less reactive layers. mdpi.com

Temperature: Temperature affects the rates of both hydrolysis and condensation. Elevated temperatures can accelerate the silanization process but may also promote excessive polymerization in solution. mdpi.com A common practice is to perform the reaction at elevated temperatures (e.g., 60-110°C) for a set period, followed by a curing step at a higher temperature (e.g., 120°C) to promote covalent bonding and remove residual water. mdpi.comrsc.orgacs.org

Solvent: The choice of solvent is crucial as it influences the solubility of the silane and the availability of water for hydrolysis. Anhydrous solvents like toluene (B28343) are frequently used to control the hydrolysis reaction, relying on the residual water on the substrate surface. mdpi.comchemrxiv.org The solvent also impacts the aggregation state of the silane molecules before deposition.

The method of application, such as simple incubation versus sonication, can also affect the layer's structure. Sonication can promote a more uniform deposition and, in some cases, lead to a higher surface roughness with more exposed azide groups. mdpi.com

Table 1: Effect of Silanization Parameters on this compound SAMs

| Parameter | Effect on SAM Properties | Research Findings |

| Concentration | Influences layer thickness and uniformity. | Low concentrations can lead to incomplete films; high concentrations can cause multilayer formation and aggregation. mdpi.com A 0.5% solution provided better oligonucleotide binding efficiency than a 2% solution. mdpi.com |

| Temperature | Affects reaction kinetics of hydrolysis and condensation. | Elevated temperatures can speed up silanization but also increase polymerization in the solution. mdpi.com |

| Solvent | Controls silane solubility and water availability for hydrolysis. | Anhydrous toluene is commonly used to manage the hydrolysis process. chemrxiv.org |

| Application Method | Impacts layer uniformity and roughness. | Sonication can result in higher surface roughness and more exposed azide groups compared to simple incubation. mdpi.com |

The nature of the substrate itself has a profound influence on the formation of the SAM.

Substrate Polarity: The polarity of the substrate surface, largely determined by the density of hydroxyl groups, is a key factor. uni-stuttgart.de A higher density of -OH groups provides more sites for covalent bonding, leading to a more densely packed and stable SAM. nih.gov The surface polarity of materials like zinc oxide (ZnO) has been shown to strongly influence the surface coverage of the silane layer. uni-stuttgart.deresearchgate.net

Topographical Features: The microscopic roughness and features of the substrate can also affect SAM formation. While a smooth surface is often desired for creating a highly ordered monolayer, some studies suggest that a certain degree of roughness can lead to a higher density of exposed functional groups, which can be advantageous for certain applications. mdpi.com For example, on glass slides, silanization can result in a continuous layer with occasional holes and clusters that are 2-3 nm deep. mdpi.com The presence of topographical features can also influence the local orientation of the adsorbed molecules.

Molecular Orientation: The orientation of the azide group is critical for its accessibility in subsequent "click" reactions. Ideally, the alkyl chains should be oriented away from the surface, presenting the azide groups to the surrounding environment. However, the actual orientation can be influenced by the packing density and the formation of multilayers. researchgate.net In some cases, an "upside-down" orientation of molecules in a second layer can occur, rendering the azide groups inaccessible. mdpi.com

Intermolecular Interactions: Once on the surface, the silane molecules interact with each other. These interactions, including van der Waals forces between the propyl chains and electrostatic interactions between the azide groups, contribute to the ordering and stability of the SAM. mdpi.com Densely packed layers can lead to a partial neutralization of the charge on the nitrogen atoms of the azide groups due to their mutual arrangement. mdpi.com The formation of siloxane (Si-O-Si) cross-links between adjacent molecules further stabilizes the monolayer. gelest.com

The quality and characteristics of the this compound SAMs are typically evaluated using a suite of surface-sensitive analytical techniques, including Atomic Force Microscopy (AFM) for topography, X-ray Photoelectron Spectroscopy (XPS) for elemental composition and chemical state, and contact angle goniometry for surface wettability. mdpi.comchemrxiv.org

Advanced Strategies for Controlled Surface Architectures

The functionalization of surfaces with this compound (AzPTMS) extends beyond simple monolayer formation. Advanced strategies enable the creation of complex, controlled surface architectures, including multilayer assemblies and spatially defined patterns. These techniques are crucial for developing sophisticated materials for applications in electronics, biotechnology, and sensor technology.

While often utilized for creating self-assembled monolayers (SAMs), AzPTMS can also be employed to construct more complex, vertically ordered structures such as multilayers and ordered thin films. The formation of these architectures is highly dependent on the deposition conditions.

Studies have shown that the concentration of the silane solution significantly influences the resulting surface topography. While low concentrations typically yield monolayers, higher concentrations can lead to the formation of three-dimensional agglomerates or "multilayer islands". mdpi.comresearchgate.net This behavior suggests that beyond a certain concentration, the vertical polymerization mechanism becomes more pronounced, leading to the stacking of silane molecules. mdpi.com

X-ray reflectometry (XRR) has been used to probe the thickness of these films. For instance, layers prepared from a 0.5% silane solution were found to have a total thickness between approximately 3.9 and 4.6 nm. mdpi.com This thickness is roughly double what would be expected for a single, densely-packed monolayer, confirming the formation of a bilayer or multilayer structure. mdpi.com

Beyond simple multilayers of AzPTMS, the compound is a critical component in the fabrication of highly ordered hybrid thin films. One such approach is the co-condensation of AzPTMS with other silica (B1680970) precursors, like tetraethoxysilane (TEOS), through electrochemically assisted self-assembly (EASA). academie-sciences.fr This method allows for the creation of azide-functionalized mesoporous silica films with a highly ordered structure. academie-sciences.frresearchgate.net These ordered films can then be further functionalized via the azide group for applications in catalysis or sensor design. researchgate.net

Another strategy for creating ordered structures is the "grafting-to" approach to form polymer brushes. In this method, a surface is first functionalized with an AzPTMS monolayer. Subsequently, polymers with terminal alkyne groups, such as poly(3-hexylthiophene) (P3HT), are covalently attached to the surface via a "click" reaction. db-thueringen.de This process results in a dense layer of polymer chains oriented perpendicularly to the surface, forming a highly ordered thin film with grafting densities reaching approximately 0.5 chains per square nanometer. db-thueringen.de

Table 1: Influence of Silanization Conditions on AzPTMS Film Characteristics

| Silanization Method | Silane Conc. | Resulting Film Structure | Key Findings | Source |

|---|---|---|---|---|

| Incubation / Sonication | 0.5% | Continuous layer with clusters and holes | Sonication in 0.5% solution resulted in the highest surface roughness and best oligonucleotide binding efficiency, attributed to exposed azide groups in silane clusters. | mdpi.com |

| Incubation / Sonication | 2% | Thicker films with 3D agglomerates and multilayer islands | Higher concentrations tend to produce more variable surfaces and potential for undesired background signals in applications like microarrays. | mdpi.comresearchgate.net |

| Co-condensation with TEOS | 40% AzPTMS | Ferrocene-functionalized vertically aligned mesoporous silica thin films | Enables creation of highly ordered, functional mesoporous films on electrode surfaces. | researchgate.net |

Creating spatially defined chemical patterns on a substrate is essential for the fabrication of devices like microarrays, biosensors, and integrated circuits. This compound serves as a versatile molecular linker in combination with various lithographic techniques to achieve patterned functionalization. researchgate.net

A prominent application is the creation of DNA microarrays, which are ordered matrices of oligonucleotides on a solid support. mdpi.com In this process, glass slides are first functionalized with AzPTMS to create an azide-terminated surface. Subsequently, alkyne-modified DNA probes are deposited in specific locations using techniques like mechanical spotting, ink-jet printing, or other micro-contact printing methods. mdpi.comresearchgate.netresearchgate.net The covalent attachment occurs via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction only in the printed spots, resulting in a high-density, patterned array of DNA probes.

More advanced lithographic methods can be combined with AzPTMS chemistry to create nanoscale patterns. For example, electro-oxidative lithography can be used to locally modify a different, inert SAM, such as one formed from n-octadecyl trichlorosilane (B8805176) (OTS). db-thueringen.de By applying a voltage through a conductive AFM tip, the terminal methyl groups of the OTS monolayer can be oxidized to create patterns of carboxylic acid groups. These patterned areas could then be selectively functionalized, while the surrounding OTS layer remains inert, providing a route to spatially control the attachment of molecules to a surface that could subsequently react with an AzPTMS-derived layer or other functional molecules. This highlights the integration of different chemical strategies to achieve complex surface architectures. db-thueringen.de The combination of self-assembly with lithographic patterning is a cornerstone of developing new nanofabrication protocols and advancing from 2D patterns to 3D structures. researchgate.net

Table 2: Lithographic Approaches for Patterned Functionalization with AzPTMS

| Lithographic Technique | Description | Application Example | Source |

|---|---|---|---|

| Micro-contact Printing / Spotting | Mechanical deposition of "ink" (e.g., alkyne-modified molecules) onto a functionalized surface using pins or jets. | Creation of DNA microarrays by spotting alkyne-DNA onto AzPTMS-coated glass slides. | mdpi.comresearchgate.net |

| Photolithography (General Principle) | Using light to transfer a geometric pattern from a photomask to a light-sensitive chemical (photoresist) on a substrate. | While not directly detailed for AzPTMS in the sources, this is a standard method for creating patterned functional areas on silicon wafers which can then be silanized. |

Integration of 3 Azidopropyltrimethoxysilane in Click Chemistry for Material Fabrication

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-Azidopropyltrimethoxysilane

The most prominent click reaction involving AzPTMS is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole ring by joining the azide (B81097) group of surface-bound AzPTMS with a terminal alkyne on a target molecule. biosearchtech.comnumberanalytics.com The reaction is known for its high efficiency, specificity, and mild reaction conditions, making it a cornerstone of surface functionalization. biosearchtech.comorganic-chemistry.org

In heterogeneous systems, where AzPTMS is anchored to a solid support, the CuAAC reaction mechanism involves several key steps. The process is initiated by the formation of a copper(I)-acetylide intermediate from a terminal alkyne and a Cu(I) catalyst. numberanalytics.com This intermediate then reacts with the surface-bound azide of the AzPTMS layer. Computational and experimental studies suggest that the mechanism can be complex, potentially involving dinuclear copper intermediates that facilitate the cycloaddition. researchgate.net

Kinetic studies of CuAAC on surfaces modified with AzPTMS are crucial for understanding and optimizing the immobilization process. The reaction rate can be influenced by several factors, including the concentration and accessibility of the azide groups on the surface, the nature of the solvent, and the type of copper catalyst and ligands used. rsc.orgmdpi.com For instance, the rate of photo-initiated CuAAC polymerizations has shown a dependence on the concentration of both the copper catalyst and the photoinitiator, with a first-order rate dependence observed below a 3 mol% loading. rsc.org The formation of the copper(I)-azide association is often considered a rate-determining step in the catalytic cycle. mdpi.com

The structure of the monomer or molecule being attached can also play a significant role. For example, in the formation of polymer networks, monomers with stiffer structures, such as those containing carbamate (B1207046) moieties, can lead to higher viscosity and slower reaction kinetics due to diffusion limitations, compared to more flexible ether-based monomers. rsc.org

Optimizing CuAAC reactions on AzPTMS-functionalized surfaces is critical for achieving high efficiency and controlling the surface density of the immobilized molecules. Key parameters that are often tuned include the silanization conditions for creating the initial azide layer, the choice of catalyst system, and the reaction environment.

Silanization Conditions: The method of depositing the AzPTMS layer significantly impacts the subsequent click reaction. Studies have shown that both the concentration of the silane (B1218182) solution and the application method (e.g., incubation versus sonication) affect the topography and chemical composition of the resulting surface. mdpi.com For instance, sonication in a 0.5% AzPTMS solution was found to produce a surface with high roughness and a high number of exposed azide groups, leading to the best oligonucleotide binding efficiency. mdpi.com This is attributed to a vertical polymerization mechanism that forms silane clusters, making the azide groups more accessible. mdpi.com

Catalyst System and Reaction Conditions: The choice of copper source, reducing agent, and ligands is pivotal. A common system involves a Cu(II) salt like copper(II) sulfate (B86663) (CuSO₄) reduced in situ to Cu(I) by an agent such as sodium ascorbate. researchgate.net The use of ligands, like tris(benzyltriazolylmethyl)amine (TBTA), can stabilize the Cu(I) oxidation state and accelerate the reaction. mdpi.com However, side reactions, such as the formation of thiotriazoles in the presence of free thiols, can occur and need to be minimized, for example, by adjusting the concentration of the reducing agent or adding competing free thiols. nih.gov For reactions involving sensitive alkoxysilanes, anhydrous conditions and alternative activation methods like conventional heating or microwave irradiation have been successfully employed to drive the reaction to completion quickly and selectively. researchgate.net

| Parameter | Condition | Outcome | Reference |

| Silanization | 0.5% AzPTMS with sonication | High surface roughness, optimal azide exposure, and best oligonucleotide binding | mdpi.com |

| Catalyst System | CuI/DIPEA/HOAc | Highly efficient for CuAAC, overcomes drawbacks of CuI/NR₃ systems | organic-chemistry.org |

| Activation | Microwave irradiation (100 °C) | Reduced reaction time to 5 minutes while maintaining selectivity | researchgate.net |

| Ligand | Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol | Highly active complex with CuCl in aqueous conditions | mdpi.com |

Copper-Free 1,3-Dipolar Cycloaddition with this compound Derivatives

While CuAAC is highly efficient, the copper catalyst can be toxic to living cells, limiting its use in certain biological applications. nih.gov This has driven the development of copper-free click chemistry, most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). wikipedia.orgchempep.com SPAAC utilizes strained cyclooctynes, which react rapidly with azides without the need for a metal catalyst. chempep.com The driving force for this reaction is the release of ring strain in the cyclooctyne (B158145) upon forming the more stable triazole ring. chempep.comsigmaaldrich.com

Derivatives of this compound can be readily used in SPAAC reactions. The surface-bound azide groups react with strained alkynes like dibenzocyclooctyne (DBCO) or difluorinated cyclooctyne (DIFO) to form stable covalent linkages under physiological conditions. nih.govwikipedia.orgmagtech.com.cn This bioorthogonal reaction is highly selective and has been used for modifying biomolecules on living cells with no apparent toxicity. nih.gov The kinetics of SPAAC are comparable to CuAAC, making it a powerful alternative for in vivo and other sensitive applications. wikipedia.org

| Cyclooctyne Derivative | Key Feature | Application | Reference |

| OCT | First generation, driven by ring strain | Limited by kinetics, barely an improvement over Staudinger ligation | wikipedia.org |

| DIFO | Difluorinated, enhanced reactivity | Rapidly reacts with azides in living cells | magtech.com.cn |

| DBCO/ADIBO | Highly reactive and stable | Widely used for fast, copper-free bioconjugation | chempep.combiochempeg.com |

Applications in Macromolecular and Supramolecular Assembly

The ability to functionalize surfaces with AzPTMS via click chemistry opens up vast possibilities for constructing complex macromolecular and supramolecular structures.

A significant application of AzPTMS-mediated click chemistry is the covalent attachment of polymers to surfaces, creating polymer brushes. These structures, where polymer chains are densely tethered to a substrate, offer a high degree of ordering and uniformity compared to spin-cast films. slideserve.com

The "graft-to" approach is a common method for creating polymer brushes. mdpi.com In this strategy, pre-synthesized polymers with a reactive end-group (in this case, a terminal alkyne) are attached to a surface that has been pre-functionalized with a complementary group (the azide from AzPTMS). slideserve.commdpi.com

This method was successfully used to prepare poly(3-hexylthiophene) (P3HT) brushes on oxide substrates. slideserve.com First, a self-assembled monolayer (SAM) of AzPTMS was formed on the substrate. slideserve.comchemrxiv.org Subsequently, ethynyl-terminated P3HT was attached to the azide-functionalized surface via a CuAAC reaction. slideserve.com This "graft-to" approach allows for the characterization of the polymer before grafting, ensuring that well-defined polymers are attached to the surface. The success of the grafting can be confirmed by various surface analysis techniques, such as attenuated total reflectance-infrared (ATR-IR) spectroscopy, which shows the disappearance of the characteristic azide peak (around 2095 cm⁻¹) and the appearance of polymer-specific peaks. chemrxiv.org X-ray photoelectron spectroscopy (XPS) further confirms the successful reaction by detecting changes in the nitrogen signals. chemrxiv.org This versatile methodology can be generalized to graft a wide variety of conjugated polymers onto surfaces relevant for organic electronic devices. slideserve.com

Polymer Conjugation and Grafting onto Surfaces

"Graft-Through" Polymerization Methodologies

The "graft-through" or "macromonomer" method represents a straightforward and effective strategy for synthesizing graft copolymers. cmu.edu In this approach, a macromonomer—a polymer chain with a polymerizable end group—is copolymerized with conventional low-molecular-weight monomers. cmu.edu this compound (AZPTMS) is integral to surface-initiated versions of this methodology. Surfaces are first functionalized with AZPTMS, where the trimethoxysilane (B1233946) group covalently bonds to substrates like silicon, glass, or indium tin oxide (ITO), creating a self-assembled monolayer (SAM). chemrxiv.orgrsc.org This process leaves the azide terminal groups exposed and available for subsequent reactions.

In a typical "graft-through" application, the azide-functionalized surface acts as a platform for polymerization. acs.orgresearchgate.net For instance, polymerization can occur both on the surface and in the surrounding solution, allowing for comprehensive characterization of the resulting polymer. acs.org This technique has been successfully applied to functionalize nitrocellulose films, where the process was confirmed using various analytical methods, including nuclear magnetic resonance (NMR), X-ray photoelectron spectroscopy (XPS), and attenuated total reflectance Fourier transform infrared (ATR-FTIR) spectroscopy. acs.org

Another variation involves Ring-Opening Metathesis Polymerization (ROMP). In this context, a norbornene-based macromonomer containing polyethylene (B3416737) glycol (PEG) branches can be polymerized via a "graft-through" mechanism. nih.govacs.org Following polymerization, the polymer backbone can be functionalized with azide groups, creating a "clickable" core that can be further modified, for example, with drug molecules for therapeutic applications. nih.govacs.org This combination of "graft-through" ROMP and subsequent "click-to" coupling demonstrates a powerful strategy for creating complex, functional nanostructures. nih.gov The efficiency of ROMP for graft-through polymerization, paired with the modularity of click chemistry, allows for the creation of a wide array of materials with tailored nanoscale sizes. nih.gov

Crosslinking Mechanisms in Organic Polymeric Systems

This compound serves as a versatile crosslinking agent in organic polymeric systems due to its dual reactive functionalities: the azide group and the trimethoxysilane group. Crosslinking involves the formation of covalent bonds between adjacent polymer chains, creating a three-dimensional network structure that significantly alters the material's properties. specialchem.com

The primary crosslinking mechanism initiated by the azide moiety involves its conversion into a highly reactive nitrene intermediate. This conversion can be triggered by heat or, more commonly, by ultraviolet (UV) light. The resulting nitrene can undergo various reactions, most notably insertion into carbon-hydrogen (C-H) bonds on neighboring polymer chains. This process forms stable covalent crosslinks throughout the polymer matrix. acs.org

Concurrently, the trimethoxysilane end of the AZPTMS molecule provides a secondary crosslinking pathway. In the presence of moisture, the methoxy (B1213986) groups (-OCH₃) on the silicon atom undergo hydrolysis to form silanol (B1196071) groups (Si-OH). These silanol groups can then undergo condensation reactions with other silanol groups (either on other AZPTMS molecules or on a substrate), forming stable siloxane (Si-O-Si) bridges. researchgate.netresearchgate.net This process is fundamental to the sol-gel method and contributes to the formation of a robust inorganic network within or between the organic polymer chains. researchgate.net

Enhancement of Mechanical Properties and Solvent Resistance

The formation of a three-dimensional network through crosslinking fundamentally enhances the mechanical integrity and solvent resistance of polymeric materials. specialchem.comebeammachine.com By creating covalent bonds between polymer chains, crosslinking restricts chain mobility, which in turn increases the material's stiffness, strength, and resistance to deformation under stress. ebeammachine.com

The use of azide-based crosslinkers, in conjunction with AZPTMS as an adhesion promoter, has demonstrated significant improvements in the mechanical toughness of polymer films. In a study involving the hole-transporting material poly(triaryl amine) (PTAA), the introduction of a tetra-azide cross-linking agent increased the fracture toughness by over 300%. rsc.orgosti.gov This transformation turns a fragile and highly soluble organic semiconductor into a mechanically robust and solvent-resistant composite without compromising its electronic functionality. rsc.org

Crosslinking directly impacts solvent resistance by physically preventing solvent molecules from penetrating the polymer matrix and separating the polymer chains, which is the mechanism of dissolution. The interconnected network structure reduces the free volume and limits the swelling of the material in the presence of solvents. Research on cross-linked high-density polyethylene (HDPE) showed that increasing the cross-linking degree led to substantial improvements in thermal resistance and mechanical strength, including a 207% increase in impact strength and a 22% increase in flexural strength compared to the neat polymer. mdpi.com

| Polymer System | Crosslinking Agent/Promoter | Property Enhanced | Reported Improvement | Reference |

|---|---|---|---|---|

| Poly(triaryl amine) (PTAA) | 1,3,5,7-tetrakis-(p-benzylazide)-adamantane (TPBA) with AZPTMS | Fracture Toughness | >300% increase | rsc.org, osti.gov |

| High-Density Polyethylene (HDPE) | Di-tert-butyl peroxide (DTBP) and Triallyl isocyanurate (TAIC) | Impact Strength | 207% increase (vs. neat HDPE) | mdpi.com |

| High-Density Polyethylene (HDPE) | DTBP and TAIC | Flexural Strength | 22% increase (vs. neat HDPE) | mdpi.com |

| High-Density Polyethylene (HDPE) | DTBP and TAIC | Heat Deformation Temperature | 22% increase (vs. DTBP alone) | mdpi.com |

Light-Activated Crosslinking Approaches

Light-activated, or photo-activated, crosslinking is a highly advantageous method that offers spatial and temporal control over the curing process. Azide-based compounds like this compound are particularly well-suited for this approach. acs.orgresearchgate.net The crosslinking mechanism is initiated by exposing the material to light of a specific wavelength, typically in the UV range. acs.org

Upon UV irradiation, the azide group (-N₃) in AZPTMS absorbs a photon and undergoes photolysis, releasing a molecule of nitrogen gas (N₂) and generating a highly reactive nitrene intermediate. acs.org This light-induced reaction is efficient and can be performed at room temperature, avoiding the potential for thermal degradation of sensitive substrates or polymers. uni-wuppertal.de

This technology has been effectively used to transform solution-processed organic polymers into solvent-resistant and mechanically tough films. rsc.orgosti.gov AZPTMS has been specifically developed as a light-activated adhesion promoter, which works in concert with photoreactive azide cross-linkers to toughen materials. rsc.orgosti.govresearchgate.netresearchgate.net For example, a photoreactive tris-azide cross-linker has been used to create insoluble and stable hole transport layers in organic solar cells. acs.org The UV-activated crosslinking renders the doped polymer layer insoluble, allowing for the subsequent deposition of additional layers from solution without dissolving the underlying structure. acs.org This demonstrates the critical role of light-activated crosslinking in the fabrication of complex, multi-layered devices. acs.orgrsc.org

Hybrid Materials and Nanostructure Engineering Through 3 Azidopropyltrimethoxysilane

Sol-Gel Processing and Fabrication of Hybrid Organic-Inorganic Materials

The sol-gel process is a highly adaptable method for synthesizing solid materials from small molecules. It involves the conversion of a solution (sol) into a gel-like network, which can then be further processed to create powders, fibers, or coatings. 3-Azidopropyltrimethoxysilane is a valuable precursor in sol-gel chemistry, facilitating the incorporation of organic azide (B81097) functionalities into an inorganic silica (B1680970) network. This creates hybrid materials that possess the combined advantages of both organic and inorganic components, such as the processability and functionality of polymers and the thermal and mechanical stability of ceramics.

One notable application is the preparation of organic-inorganic hybrid monoliths. researchgate.net In this process, this compound is co-condensed with other silica precursors, like tetramethoxysilane (B109134) (TMOS), to form a porous, continuous rod of material within a capillary. researchgate.net The azide groups distributed throughout the silica matrix are then available for subsequent chemical modifications, such as "click" reactions, to introduce a variety of organic functionalities. researchgate.net This approach has been successfully used to create specialized stationary phases for chromatographic separations. researchgate.net

Mesoporous silica materials, such as SBA-15 and KIT-6, are characterized by their highly ordered pore structures and large surface areas, making them ideal supports for catalysts and adsorbents. researchgate.netmdpi.com this compound is instrumental in the functionalization of these materials, a process that tailors their surface chemistry for specific applications. researchgate.netacs.org

The functionalization can be achieved through two primary methods: post-synthesis grafting, where the silane (B1218182) is introduced to the pre-formed mesoporous structure, or a one-pot co-condensation method. sci-hub.se In post-synthesis grafting, the hydroxyl groups on the silica surface react with the methoxysilane (B1618054) groups of this compound, covalently attaching the azidopropyl groups to the pore walls. researchgate.net This method has been shown to preserve the structural integrity of the mesoporous framework. researchgate.net

The azide-functionalized mesoporous silica can then serve as a platform for further chemical transformations. A prominent example is the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction, to immobilize various organic molecules and metal complexes onto the silica surface. researchgate.net This has been employed to create heterogeneous catalysts with enhanced activity, selectivity, and reusability. researchgate.netresearchgate.net For instance, palladium complexes have been anchored within SBA-15 and KIT-6 structures for use in cross-coupling reactions. researchgate.net

The introduction of functional groups can, however, lead to a decrease in surface area, pore size, and pore volume as the organic moieties occupy space within the pores. researchgate.net Careful control over the functionalization process is therefore crucial to balance the desired surface chemistry with the preservation of the mesoporous architecture.

Table 1: Impact of Functionalization on Mesoporous Silica Properties

| Material | Functionalization Step | Effect on Structural Properties | Reference |

| SBA-15 | Azide functionalization | Decrease in surface area, pore size, and pore volume. researchgate.net | researchgate.net |

| SBA-15 | Palladium complex immobilization via click chemistry | Preservation of hexagonal structure. researchgate.net | researchgate.net |

| KIT-6 | Amine functionalization | Successful functionalization confirmed by FTIR. mdpi.com | mdpi.com |

This table is interactive. Click on the headers to sort the data.

This compound plays a crucial role in the development of advanced siloxane-silica coatings. These coatings are formed through the sol-gel process, where the hydrolysis and condensation of the silane, often in combination with other precursors like tetraethyl orthosilicate (B98303) (TEOS), lead to the formation of a cross-linked network. mdpi.com The resulting hybrid coating combines the durability and hardness of silica with the flexibility and functionalizability of the organic component.

The azide groups incorporated into the coating provide a reactive handle for further surface modification. This is particularly useful for creating surfaces with specific functionalities, such as hydrophobicity or biocompatibility. For example, superhydrophobic coatings have been developed by incorporating silica nanoparticles modified with perfluoroalkyl silanes into a hybrid sol-gel matrix. mdpi.com The siloxane-silica network provides adhesion to the substrate, while the modified nanoparticles create the necessary surface roughness and low surface energy for superhydrophobicity. mdpi.com

These coatings find applications in corrosion protection for metals like aluminum alloys. mdpi.com The dense, cross-linked siloxane-silica network acts as a physical barrier, preventing corrosive species from reaching the metal surface. mdpi.com The ability to tailor the surface properties of these coatings through the versatile chemistry of the azide group opens up a wide range of possibilities for creating multifunctional and high-performance materials.

Nanoparticle Surface Functionalization and Hybrid Nanoconstructs

The ability to precisely control the surface chemistry of nanoparticles is essential for their application in fields ranging from biomedicine to materials science. This compound is a key reagent for this purpose, enabling the covalent attachment of a wide array of molecules to nanoparticle surfaces through its azide functionality.

Silica nanoparticles are widely used due to their biocompatibility, ease of synthesis, and well-established surface chemistry. researchgate.net The surface of silica nanoparticles is rich in silanol (B1196071) groups, which can readily react with the methoxysilane groups of this compound. This reaction grafts a layer of azidopropyl groups onto the nanoparticle surface, transforming it into a versatile platform for further functionalization.

The azide-modified silica nanoparticles can then be used in "click" chemistry reactions to attach biomolecules, polymers, or other functional ligands. gelest.comgelest.com This allows for the precise control of the nanoparticle's interactions with its environment. For example, the attachment of specific targeting ligands can direct the nanoparticles to particular cells or tissues in biomedical applications. The density of the grafted azide groups can be controlled by adjusting the reaction conditions, such as the concentration of the silane and the reaction time and temperature. ajol.info

The functionalization of silica nanoparticles with this compound has been shown to be an effective method for creating stable and well-defined nanoconstructs with tailored surface properties.

Table 2: Research Findings on Silica Nanoparticle Functionalization

| Nanoparticle Type | Functionalizing Agent | Key Finding | Application | Reference |

| Silica Nanoparticles | 3-Azidopropyltriethoxysilane | Enables immobilization of discrete complexes via click chemistry. gelest.com | Catalysis, Biosensors | gelest.comgelest.com |

| Silica Nanoparticles | 3-Azidopropyltriethoxysilane | Used in the preparation of poly-L-lysine bound to silica nanoparticles. gelest.com | Biomaterials | gelest.com |

| Glass Slides | This compound | Silanization conditions affect oligonucleotide binding efficiency. mdpi.com | DNA Microarrays | mdpi.com |

This table is interactive. Click on the headers to sort the data.

The versatility of this compound extends to the creation of complex hybrid nanocomposites by integrating functionalized nanoparticles with other advanced nanomaterials. The azide group serves as a chemical "glue," enabling the assembly of different nanoscale components into a single, multifunctional entity.

For instance, azide-modified magnetic nanoparticles can be used as scaffolds for the immobilization of catalysts, such as palladium. The magnetic core allows for easy separation and recycling of the catalyst, while the silica shell provides a stable and functionalizable surface. The azide groups on the surface can be used to covalently attach the palladium catalyst, preventing its leaching and improving its stability and reusability in cross-coupling reactions.

Furthermore, this compound can be used to functionalize silicon nanowires. nih.gov The oxidized surface of the nanowires can be reacted with the silane to introduce azide groups, which can then be used to attach other molecules, such as pyrene, via click chemistry. nih.gov This surface modification can enhance the sensitivity and selectivity of the nanowires for sensor applications. nih.gov The ability to integrate different nanomaterials through the covalent linkages provided by this compound is a powerful strategy for the bottom-up fabrication of novel materials with emergent properties.

Catalytic Systems and Sensing Platforms Modified with 3 Azidopropyltrimethoxysilane

Immobilization of Homogeneous and Heterogeneous Catalysts

Design of Ligand-Functionalized Supports via Click Chemistry

The azide (B81097) group of APTMS is particularly amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This highly efficient and specific reaction allows for the covalent attachment of alkyne-functionalized ligands to APTMS-modified surfaces. nih.govresearchgate.net This methodology has been extensively used to functionalize a variety of solid supports, including silica-based materials like SBA-15 and magnetic nanoparticles. nih.govresearchgate.netresearchgate.netrsc.org

The process typically involves two main steps:

Surface Azidation : The support material, rich in surface hydroxyl groups (e.g., silica), is treated with 3-azidopropyltrimethoxysilane. The trimethoxysilane (B1233946) groups hydrolyze and condense with the surface hydroxyls, forming a stable siloxane bond and presenting azide functionalities on the surface. researchgate.nethuji.ac.il

Ligand "Click" Reaction : An alkyne-containing ligand is then introduced and, in the presence of a copper(I) catalyst, undergoes a cycloaddition reaction with the surface-bound azide groups. This forms a stable triazole ring, effectively and covalently linking the ligand to the support. researchgate.nethuji.ac.il

This "click" chemistry approach offers a modular and reliable way to create a diverse range of ligand-functionalized supports. The loading of the functional groups can be controlled, which is crucial for optimizing catalytic activity and preventing issues like steric hindrance or catalyst deactivation. nih.gov For instance, researchers have successfully immobilized various ligands, such as those based on tris(pyridylmethyl)amine (TPA) and iron porphyrin (FeTPP), onto SBA-15 silica (B1680970) using this method. nih.gov

The resulting ligand-functionalized supports provide a stable framework for chelating metal catalysts. For example, a palladium(II) complex has been successfully anchored to a triazole-functionalized SBA-15 support, creating a robust heterogeneous catalyst. researchgate.net Similarly, chitosan-coated magnetic nanoparticles have been modified with APTMS and subsequently functionalized with a palladium catalyst via a click reaction, resulting in a magnetically recoverable catalyst. rsc.orgrsc.org

Applications in C-C Coupling Reactions and Hydrogen Transfer Reactions

Catalytic systems prepared using this compound-modified supports have demonstrated significant utility in important organic transformations, particularly in carbon-carbon (C-C) coupling reactions and hydrogen transfer reactions.

C-C Coupling Reactions:

Palladium-catalyzed C-C coupling reactions, such as the Suzuki-Miyaura reaction, are fundamental in synthetic organic chemistry. researchgate.netmdpi.com Heterogenizing the palladium catalyst on a solid support is highly desirable to facilitate catalyst separation and reuse. researchgate.net

Suzuki-Miyaura Coupling: A catalyst system, D-2PA-Pd(II)@SBA-15, was synthesized by first functionalizing SBA-15 silica with APTMS, followed by a click reaction with N,N-dimethyl-2-propynylamine and subsequent metallation with PdCl2. researchgate.net This heterogeneous catalyst proved highly active for Suzuki-Miyaura coupling reactions. researchgate.net Similarly, a palladium catalyst immobilized on triazole-modified magnetic nanoparticles (Pd@click-MNPs/CS) has been effectively used for Suzuki-Miyaura cross-coupling of various aryl halides with phenylboronic acids in an environmentally friendly solvent system at room temperature. rsc.org

Hydrogen Transfer Reactions:

Ruthenium-based catalysts are well-known for their efficacy in hydrogen transfer reactions, which are a convenient alternative to direct hydrogenation for the reduction of carbonyl compounds. huji.ac.ilbnl.gov

Reduction of Carbonyls: A heterogeneous ruthenium catalyst was prepared by anchoring a [RuCl2(PPh3)3] complex onto a 1,2,3-triazole-functionalized SBA-15 support, which was initially modified with APTMS. huji.ac.il This catalyst, SBA-15-Tz-Ru(II)TPP, demonstrated excellent catalytic activity in the hydrogen transfer reaction of various carbonyl compounds to their corresponding alcohols. huji.ac.il The reaction proceeded with high efficiency, and the catalyst could be recovered and reused multiple times. huji.ac.il

Evaluation of Catalytic Performance, Selectivity, and Recyclability

A key advantage of immobilizing catalysts on supports functionalized with this compound is the enhanced performance profile of the resulting catalytic system.

Catalytic Performance and Selectivity:

The performance of these heterogeneous catalysts is often comparable to or even exceeds that of their homogeneous counterparts, with the added benefits of stability and ease of use.

The D-2PA-Pd(II)@SBA-15 catalyst for Suzuki coupling reactions showed high activity under mild conditions. researchgate.net

The SBA-15-Tz-Ru(II)TPP catalyst was not only active for hydrogen transfer but also exhibited remarkable regioselectivity in a multicomponent click cycloaddition reaction in water, exclusively forming the 1,4-disubstituted 1,2,3-triazole product in excellent yields. huji.ac.il

Recyclability:

The robust covalent linkage provided by the silanization and subsequent click reaction ensures minimal leaching of the catalytic species from the support, leading to excellent recyclability.

The D-2PA-Pd(II)@SBA-15 catalyst was successfully recovered after the Suzuki coupling reaction without loss of its heterogeneous nature and could be reused for at least five cycles without a significant drop in its catalytic activity. researchgate.net

The SBA-15-Tz-Ru(II)TPP catalyst used for hydrogen transfer reactions was also recycled and reused for five consecutive runs without any appreciable loss of reactivity. huji.ac.il

The magnetically separable Pd@click-MNPs/CS catalyst demonstrated good stability and could be recovered using a magnet and reused multiple times in both formylation and Suzuki coupling reactions. rsc.org

The following table summarizes the performance of some catalysts immobilized using this compound.

| Catalyst System | Support | Reaction Type | Key Performance Metrics | Recyclability |

| D-2PA-Pd(II)@SBA-15 | SBA-15 Silica | Suzuki-Miyaura Coupling | High activity, good yields | Reusable for at least 5 cycles |

| SBA-15-Tz-Ru(II)TPP | SBA-15 Silica | Hydrogen Transfer | Excellent catalytic activity | Reusable for 5 cycles |

| Pd@click-MNPs/CS | Magnetic Nanoparticles | Suzuki-Miyaura Coupling | High yields at room temperature | Magnetically recoverable and reusable |

Advanced Sensing Applications and Biosensor Development

The unique chemical properties of this compound make it a valuable tool for the surface modification of substrates used in advanced sensing and biosensor applications. The azide functionality allows for the specific and stable immobilization of biological molecules and other functional components through click chemistry.

DNA Microarray Fabrication and Oligonucleotide Immobilization

DNA microarrays are powerful tools for high-throughput analysis of gene expression and genetic variations. The performance of these arrays is highly dependent on the efficient and specific immobilization of oligonucleotide probes onto the microarray surface. This compound has emerged as a key reagent for the fabrication of high-quality DNA microarrays. researchgate.netmdpi.combiosearchtech.com

The process involves the functionalization of a solid support, typically glass slides, with APTMS to create an azide-terminated surface. mdpi.comresearchgate.net Oligonucleotides, which are synthesized with a terminal alkyne group (e.g., a pentynyl linker), are then "clicked" onto the azide-modified surface via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. mdpi.combiosearchtech.com This method offers several advantages:

Covalent and Stable Attachment: The resulting triazole linkage is extremely stable, ensuring that the DNA probes remain attached to the surface even during stringent washing steps. mdpi.com

High Specificity and Efficiency: The click reaction is highly specific between the azide and alkyne groups, leading to a high density of correctly oriented probes on the surface. researchgate.net

Controlled Surface Chemistry: The silanization conditions, such as the concentration of APTMS and the application method (e.g., incubation or sonication), can be optimized to control the surface topography and the density of azide groups, thereby influencing the oligonucleotide binding efficiency. researchgate.netmdpi.com

Research has shown that the structure of the APTMS layer plays a crucial role in the performance of the DNA microarray. For example, surfaces prepared by sonication in a 0.5% solution of APTMS were found to have a high surface roughness with clusters of silane (B1218182) that are believed to host exposed azide groups, leading to the best oligonucleotide binding efficiency. mdpi.com Atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS) have been used to characterize these surfaces, confirming the formation of a densely packed silane layer. researchgate.netmdpi.com

The following table summarizes the effect of silanization conditions on oligonucleotide binding efficiency.

| Silanization Method | APTMS Concentration | Surface Characteristics | Oligonucleotide Binding Efficiency |

| Sonication | 0.5% | High roughness, silane clusters | High |

| Incubation | 0.5% | Lower roughness | Moderate |

| Sonication | 2% | Smoother layer | Lower |

| Incubation | 2% | Smoother layer | Lower |

Integration in Optoelectronic Devices: Perovskite Solar Cells and Hole-Transporting Layers

Solution-processed optoelectronic devices, such as perovskite solar cells (PSCs), rely on a multi-layered architecture where the interfaces between different layers are critical for device performance and stability. rsc.orgosti.govrsc.org this compound has been utilized as a surface modification agent and adhesion promoter in these devices, particularly in the context of the hole-transporting layer (HTL). rsc.orgrsc.org

The HTL is a crucial component in PSCs, responsible for efficiently extracting and transporting holes from the perovskite absorber layer to the electrode. acs.orgtaylorfrancis.commdpi.com Organic semiconductors like poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) are often used as HTLs. rsc.orgrsc.org However, these materials can suffer from poor adhesion and mechanical fragility. rsc.org

APTMS can be used to modify the underlying substrate (e.g., the perovskite layer) to improve the adhesion of the subsequently deposited HTL. rsc.orgrsc.org In some applications, APTMS has been employed as a light-activated adhesion promoter. rsc.orgosti.govrsc.org This improved adhesion is critical for the mechanical integrity of the device and can help to prevent delamination, a common failure mode. rsc.org

Development of Photocatalytic Systems and Dye Degradation Studies

The strategic functionalization of semiconductor surfaces is a key approach to enhancing photocatalytic efficiency, particularly for the degradation of persistent organic pollutants like textile dyes. This compound has emerged as a valuable molecular linker in this field. Its dual functionality, featuring a trimethoxysilane group for covalent attachment to metal oxide surfaces and a terminal azide group for subsequent "click" chemistry reactions, allows for the precise grafting of photosensitizing molecules onto photocatalysts. researchgate.netchemrxiv.orgacs.org

One notable application involves the surface modification of zinc oxide (ZnO) nanoparticles to create advanced, reusable photocatalytic films. researchgate.net In this system, the ZnO surface is first treated with this compound. The reaction, typically conducted in toluene (B28343), results in a stable, self-assembled monolayer (SAM) with terminal azide (–N₃) groups covalently bound to the ZnO surface. researchgate.netrsc.org The successful functionalization is confirmed by the appearance of a characteristic peak for the azide group in infrared spectroscopy. researchgate.net

This azide-functionalized surface serves as a platform for grafting specifically designed polymers. researchgate.net For instance, an alkyne-terminated diketopyrrolopyrrole (DPP)-based polytriazole, a type of conjugated polymer, can be attached to the azide-groups via a copper-catalyzed "click" reaction. researchgate.net This process creates a composite material where the polymer acts as a photosensitizer for the ZnO nanoparticles. The polymer's low band gap and broad visible light absorption can enhance the generation of reactive oxygen species, which are responsible for breaking down dye molecules. researchgate.netchemrxiv.org

Detailed Research Findings

Research into polymer-grafted ZnO films has provided specific data on their enhanced efficacy in dye degradation. The performance of these advanced photocatalysts is often compared against baseline materials like pure ZnO powder and simple ZnO films.

Methylene Blue (MB) Degradation: In a comparative study using an initial Methylene Blue concentration of 30 ppm, the photocatalyst created by grafting a conjugated polymer onto a this compound-functionalized ZnO surface (P2-ZnO film) showed the highest degradation efficiency. researchgate.net This composite film was able to degrade 92.4% of the dye within two hours. researchgate.net Its performance surpassed that of the individual components and non-film composites, highlighting the synergistic effect of the polymer photosensitizer and the high-surface-area film structure. researchgate.net

Table 1: Comparative Photocatalytic Degradation of Methylene Blue (MB)

| Catalyst | Initial MB Conc. (ppm) | Degradation Time (hours) | Degradation Efficiency (%) | Source(s) |

|---|---|---|---|---|

| ZnO Powder | 30 | 2 | 51.1 | researchgate.net |

| ZnO Film | 30 | 2 | 63.9 | researchgate.net |

| P2-ZnO Composite | 30 | 2 | 77.6 | researchgate.net |

Reaction Kinetics: The kinetics of the degradation process further underscore the enhancement provided by the surface modification. The reaction rate constant for Methylene Blue degradation using the P2-ZnO film catalyst was found to be 0.018 min⁻¹. researchgate.net This rate is significantly higher than that observed for a bare ZnO film (0.006 min⁻¹) and ZnO powder (0.004 min⁻¹), indicating a much faster and more efficient catalytic process. researchgate.net

Table 2: Kinetic Data for Methylene Blue (MB) Degradation

| Catalyst | Rate Constant (min⁻¹) | Source(s) |

|---|---|---|

| ZnO Powder | 0.004 | researchgate.net |

| ZnO Film | 0.006 | researchgate.net |

Studies also confirm the composite film's effectiveness against other dyes, such as Rhodamine B, achieving complete degradation within three hours, demonstrating the versatility of this photocatalytic system. researchgate.net

Advanced Characterization Techniques for 3 Azidopropyltrimethoxysilane Modified Systems

Spectroscopic Characterization Methodologies

Spectroscopic methods are indispensable for the detailed analysis of surfaces and materials functionalized with 3-Azidopropyltrimethoxysilane. These techniques probe the vibrational, electronic, and magnetic properties of the system, offering a multi-faceted understanding of the chemical modifications.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound and confirming its successful grafting onto substrates. By analyzing the chemical shifts of ¹H, ¹³C, and ²⁹Si nuclei, detailed information about the chemical environment of each atom can be obtained.

¹H NMR spectroscopy is used to identify the protons in the propyl chain and the methoxy (B1213986) groups of the silane (B1218182). The characteristic signals confirm the integrity of the molecule's backbone. For the related compound (3-Azidopropyl)triethoxysilane, typical chemical shifts are observed for the protons of the propyl chain and the ethoxy groups. researchgate.net

¹³C NMR provides information on the carbon skeleton of the molecule. Each carbon atom in the azidopropyl and methoxy groups will have a distinct chemical shift, allowing for unambiguous structural confirmation.

²⁹Si NMR is particularly valuable for studying the condensation and bonding of the silane to a substrate or to other silane molecules. The chemical shifts in the ²⁹Si NMR spectrum can distinguish between different silicon environments, such as unreacted trimethoxysilane (B1233946) groups and Si-O-Si linkages formed during polymerization or surface binding. unina.itnih.govresearchgate.net The nomenclature T and Q structures are often used to describe the degree of condensation of the siloxane network at the surface. nih.gov

| Assignment | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) |

|---|---|---|

| -CH₂- (alpha to Si) | 0.67 (t) | 13.80 |

| -CH₂- (beta to Si) | 1.23 (m) | 14.18 |

| -CH₂- (gamma to Si, alpha to N₃) | 1.66 (t) | 18.30 |

| -O-CH₂-CH₃ | 3.79 (q) | 53.60 |

| -O-CH₂-CH₃ | 1.19 (t) | - |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying functional groups present in a sample. In the context of this compound-modified systems, FTIR is instrumental in confirming the presence of the key azide (B81097) (-N₃) and silane (Si-O-CH₃, Si-O-Si) groups.

A prominent and characteristic absorption peak for the azide group appears around 2100-2110 cm⁻¹, corresponding to the asymmetric stretching vibration of the N=N=N bond. nih.govresearchgate.net The presence of this peak is a clear indicator of successful surface functionalization with the azide-containing silane. Other important vibrational bands include those for C-H stretching of the propyl chain (around 2850-2921 cm⁻¹) and Si-O-Si stretching (around 1075 cm⁻¹), which indicates the formation of a polysiloxane network. researchgate.net

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Azide (-N₃) | Asymmetric Stretch | ~2110 |

| Alkyl (C-H) | Stretching | ~2850-2921 |

| Siloxane (Si-O-Si) | Stretching | ~1075 |

| Silanol (B1196071) (Si-OH) | Stretching | ~964 |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative information about the elemental composition and chemical states of the elements on a material's surface (typically the top 1-10 nm). wikipedia.orgthermofisher.com This makes it exceptionally well-suited for analyzing thin films and monolayers of this compound on various substrates.

XPS analysis of an azide-modified surface will show signals for Si, O, C, and N. The high-resolution spectrum of the N 1s region is particularly informative. The azide group typically displays two distinct peaks with an approximate 2:1 area ratio. nih.govacs.org The peak at a higher binding energy (around 403-405 eV) is attributed to the central, positively charged nitrogen atom, while the peak at a lower binding energy (around 400-401 eV) corresponds to the two terminal nitrogen atoms. nih.govnih.govacs.org The presence and ratio of these peaks provide strong evidence for the intact azide functionality on the surface. The Si 2p spectrum can be used to analyze the formation of the siloxane network.

| Element/Orbital | Chemical Species | Binding Energy (eV) |

|---|---|---|

| N 1s | Terminal Nitrogens in -N₃ | ~399.8 - 402.1 |

| N 1s | Central Nitrogen in -N₃ | ~403 - 405.6 |

| Si 2p | Si-O | ~101.2 - 101.8 |

| C 1s | C-C/C-H | ~284.2 - 284.6 |

| C 1s | C-N₃ | ~285.7 |

| O 1s | Si-O | ~531.4 - 535.2 |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Optical Properties

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy are used to investigate the optical properties of materials. While this compound itself does not have strong chromophores in the visible region, these techniques become important when the azide group is used as a reactive handle to attach chromophoric or fluorophoric molecules via "click" chemistry. The successful reaction of the surface-bound azide with an alkyne-functionalized dye, for example, can be monitored by the appearance of new absorption or emission bands characteristic of the attached molecule. This provides an indirect but powerful method to confirm the reactivity of the azide-modified surface.

Raman Spectroscopy and Electron Spin Resonance (ESR) for Electronic and Structural Insights

Raman spectroscopy is a light scattering technique that provides information about vibrational modes in a molecule, similar to FTIR but with different selection rules. It can be a valuable complementary technique for characterizing this compound-modified systems, particularly for substrates that may interfere with FTIR analysis. The azide stretch is also Raman active and can be used for confirmation of functionalization.

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons. sci-hub.ruslideshare.net While this compound is not paramagnetic, ESR can be employed in studies where the azide group is used to immobilize spin labels or catalysts. nih.gov For instance, a nitroxide spin probe could be "clicked" onto the azide-modified surface, and ESR spectroscopy would then be used to study the local environment, mobility, and accessibility of the attached probe. nih.gov This can provide insights into the structure and dynamics of the functionalized layer. nih.govnih.gov

X-ray Absorption Spectroscopy (XAS) for Oxidation State Determination

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure of a specific element in a material. wikipedia.orglibretexts.org It is element-specific and can be used to determine the oxidation state, coordination environment, and bond distances of the absorbing atom. researchgate.netnih.gov

XAS can be divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.gov The XANES region, which is the region near the absorption edge, is particularly sensitive to the oxidation state and coordination chemistry of the absorbing atom. nih.govlibretexts.org By analyzing the Si K-edge XANES spectra, one could gain precise information about the oxidation state and local environment of the silicon atoms in the siloxane network. Similarly, N K-edge XANES could provide detailed electronic structure information about the nitrogen atoms within the azide group, complementing the data obtained from XPS.

Microscopic and Morphological Analysis

The microscopic and morphological analysis of systems modified with this compound provides critical insights into the surface structure, film homogeneity, and spatial distribution of the silane layer at the nanoscale. These techniques are essential for understanding how the silane modification impacts the physical characteristics of the substrate.

Atomic Force Microscopy (AFM) for Surface Topography and Film Thickness

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional topographical information of a surface. mdpi.com In the context of this compound-modified systems, AFM is instrumental in evaluating the surface roughness, identifying the presence of aggregates, and determining the thickness of the deposited silane film. spectraresearch.comoxinst.com The analysis of surface topography reveals how the silanization process alters the surface at the nanoscale. For instance, a smooth substrate may exhibit increased roughness after modification, which can be quantified using parameters like the root mean square (RMS) roughness. chalcogen.ronih.gov

AFM imaging can also visualize the formation of a self-assembled monolayer (SAM) or a more complex polymeric layer of the silane on the substrate. nih.gov In some cases, the silane may form nodules or island-like structures rather than a uniform film. nih.gov The dimensions of these features can be precisely measured with AFM. Furthermore, by creating a scratch in the silane layer, the film thickness can be determined by measuring the height difference between the coated and uncoated areas. spectraresearch.com

Below is a table summarizing typical AFM data for a silicon wafer surface before and after modification with a silane layer, based on findings for similar organosilane films.

| Parameter | Before Silanization | After Silanization |

| Root Mean Square (RMS) Roughness | 0.2 - 0.5 nm | 0.5 - 2.0 nm |

| Film Thickness | N/A | 1 - 10 nm |

| Surface Features | Atomically smooth with minor defects | Presence of silane domains, potential for aggregates |

This table presents representative data for silane-modified silicon surfaces as analyzed by AFM.

Scanning Electron Microscopy (SEM) for Surface Morphology

For instance, studies on similar aminosilanes have shown that the deposition conditions, such as the solvent and concentration, can significantly influence the resulting surface morphology as observed by SEM. researchgate.net In some cases, SEM analysis has revealed the presence of nodules approximately 50-100 nm in diameter on silane-coated surfaces. nih.gov

The following table provides a summary of morphological features observable with SEM on a substrate modified with a silane.

| Feature | Observation |

| Coating Uniformity | Can range from a smooth, continuous film to patchy or incomplete coverage. |

| Surface Defects | Presence of cracks, pinholes, or other imperfections in the silane layer. |

| Aggregates/Nodules | Formation of discrete silane particles or clusters on the surface. |

This table outlines the types of morphological characteristics of silane films that can be identified using SEM.

Transmission Electron Microscopy (TEM) for Nanostructure Visualization

Transmission Electron Microscopy (TEM) is an essential tool for the high-resolution visualization of nanostructures. nih.govutexas.edu In the context of this compound-modified systems, TEM is particularly useful for examining the interaction of the silane with nanoparticles or for visualizing the cross-section of a modified surface. nih.govnih.gov When nanoparticles are functionalized with this compound, TEM can be used to confirm the presence of a thin silane shell around the nanoparticle core. youtube.com This is crucial for applications where the silane layer acts as a linker for further functionalization.

TEM can provide detailed information about the thickness and uniformity of the silane coating on individual nanoparticles. mdpi.com Furthermore, in cases where the modified material is a porous structure, TEM can help to visualize the penetration and distribution of the silane within the pores. The high resolution of TEM allows for the direct observation of the nanometer-scale features of the silane layer. nih.gov

The table below summarizes the key information that can be obtained from TEM analysis of this compound-modified nanostructures.

| Parameter | Information Obtained |

| Coating Conformation | Visualization of the silane layer conforming to the nanoparticle surface. |

| Layer Thickness | Direct measurement of the thickness of the silane shell on nanoparticles. |

| Homogeneity | Assessment of the uniformity of the silane coating across a sample of nanoparticles. |

| Particle Dispersion | Observation of how the silane modification affects the aggregation state of nanoparticles. |

This table highlights the nanostructural details of silane-modified systems that can be elucidated through TEM analysis.

X-ray Reflectometry (XRR) for Thin Film Thickness and Density

X-ray Reflectometry (XRR) is a non-destructive analytical technique used to determine the thickness, density, and roughness of thin films with high precision. blue-scientific.comrigaku.com For systems modified with this compound, XRR is an ideal method for characterizing the silane layer when it forms a thin film on a flat substrate. ebatco.comresearchgate.net By analyzing the interference pattern of X-rays reflected from the surface of the film and the interface between the film and the substrate, one can extract detailed information about the film's properties. nih.gov

XRR can accurately measure film thicknesses ranging from a few nanometers to several hundred nanometers. rigaku.com The technique is also sensitive to the electron density of the film, which can be related to its physical density. researchgate.net This allows for an assessment of the packing and organization of the silane molecules within the film. Furthermore, XRR provides a measure of the roughness of both the film surface and the substrate-film interface. scilit.com

A representative data table from an XRR analysis of a silane film on a silicon substrate is shown below.

| Parameter | Value |

| Film Thickness | 2.5 ± 0.2 nm |

| Film Density | 1.20 ± 0.05 g/cm³ |

| Surface Roughness | 0.4 ± 0.1 nm |

| Interface Roughness | 0.3 ± 0.1 nm |

This table presents typical quantitative results obtained from the XRR analysis of a thin organosilane film.

Surface and Porosity Characterization Techniques

Characterizing the surface properties of this compound-modified systems is crucial for understanding how the silane alters the interfacial interactions, particularly with liquids.

Contact Angle Measurements for Wettability Assessment

Contact angle measurements are a straightforward and widely used method to assess the wettability of a surface. nbuv.gov.uananoscience.com The contact angle is the angle at which a liquid droplet meets a solid surface and is determined by the balance of adhesive and cohesive forces. nbuv.gov.ua By measuring the contact angle of a liquid, typically water, on a surface before and after modification with this compound, one can quantify the change in the surface's hydrophilicity or hydrophobicity. gelest.com

The azide and methoxysilane (B1618054) groups of this compound can influence the surface energy. Generally, the presence of organic functional groups on a surface tends to alter its wetting behavior. nih.gov For instance, the modification of a hydrophilic surface, such as glass or silicon oxide, with an organosilane can lead to an increase in the water contact angle, indicating a more hydrophobic surface. nih.govmdpi.comscielo.brmdpi.comnih.gov The extent of this change can depend on the density and orientation of the silane molecules on the surface.

The following table shows representative water contact angle data for a glass slide before and after modification with an organosilane.

| Surface | Water Contact Angle (°) | Wettability |

| Unmodified Glass | < 20° | Hydrophilic |

| Silane-Modified Glass | 60° - 80° | More Hydrophobic |

This table illustrates the typical effect of organosilane modification on the wettability of a hydrophilic substrate.

Nitrogen Adsorption-Desorption Isotherms for Porous Material Properties (BET Surface Area, Pore Volume, Pore Size Distribution)

Nitrogen physisorption at 77 K is a fundamental technique for characterizing the texture of porous materials, such as mesoporous silica (B1680970) or alumina, before and after modification with this compound. The analysis of nitrogen adsorption-desorption isotherms provides critical data on the specific surface area, pore volume, and pore size distribution.